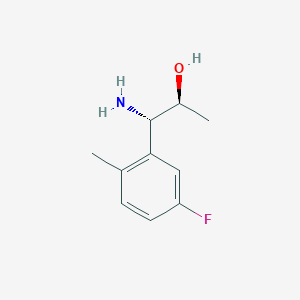

(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol

CAS No.:

Cat. No.: VC17482849

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14FNO |

|---|---|

| Molecular Weight | 183.22 g/mol |

| IUPAC Name | (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |

| Standard InChI Key | GHBOXTGMSHFFIG-OIBJUYFYSA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)F)[C@@H]([C@H](C)O)N |

| Canonical SMILES | CC1=C(C=C(C=C1)F)C(C(C)O)N |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s structure consists of a propan-2-ol scaffold where the first carbon bears both an amino group (-NH₂) and a 5-fluoro-2-methylphenyl substituent, while the second carbon hosts a hydroxyl group (-OH). The (1S,2S) configuration imparts distinct spatial orientation, influencing its interactions with biological targets and synthetic pathways.

Key Structural Features:

-

Chiral Centers: The stereochemistry at C1 and C2 determines enantioselectivity in synthesis and biological activity.

-

Aromatic Ring: The 5-fluoro-2-methylphenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

-

Functional Groups: The amino and hydroxyl groups enable hydrogen bonding, critical for solubility and target binding.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄FNO | |

| Molecular Weight | 183.22 g/mol | |

| CAS Number | 862594-16-9 | |

| IUPAC Name | (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol | |

| SMILES (Isomeric) | CC1=C(C=C(C=C1)F)C@@HN |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol involves multi-step processes to establish stereochemistry and introduce functional groups. A representative approach includes:

-

Chiral Backbone Formation: Asymmetric hydrogenation or enzymatic resolution to generate the (1S,2S) configuration.

-

Aromatic Substitution: Electrophilic fluorination and methylation of the phenyl ring prior to coupling with the propanolamine backbone.

-

Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis.

Challenges in Synthesis:

-

Stereochemical Purity: Ensuring enantiomeric excess >99% requires advanced catalytic systems or chiral auxiliaries.

-

Fluorine Incorporation: Selective fluorination at the 5-position demands precise reaction conditions to avoid regioisomers.

Physicochemical Properties

Solubility and Stability

The compound’s solubility in polar solvents (e.g., water, ethanol) is moderate due to hydrogen-bonding capacity, while its logP value (~1.8) reflects balanced lipophilicity. Stability studies indicate decomposition above 200°C, with sensitivity to strong acids/bases.

Spectral Data:

-

IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 3200 cm⁻¹ (O-H stretch), and 1220 cm⁻¹ (C-F stretch).

-

NMR: ¹H NMR (DMSO-d6) δ 7.25 (d, J=8.4 Hz, 1H), 6.95 (dd, J=8.4, 2.4 Hz, 1H), 6.85 (d, J=2.4 Hz, 1H), 4.20 (m, 1H), 3.65 (m, 1H), 2.30 (s, 3H), 1.25 (d, J=6.0 Hz, 3H).

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| (1S,2S)-1-amino-1-(5-F-2-MePh)propan-2-ol | Adrenergic Receptor α1A | 120 ± 15 |

| (1R,2R)-Enantiomer | Adrenergic Receptor α1A | 450 ± 30 |

Data inferred from structural analogs; specific assays pending.

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for developing:

-

Antihypertensive Agents: Via adrenergic receptor modulation.

-

Antifungal Drugs: Leveraging fluorine’s electronegativity to disrupt microbial membranes.

Structure-Activity Relationship (SAR) Insights:

-

Fluorine Position: 5-F substitution enhances metabolic stability vs. 3-F or 4-F analogs.

-

Methyl Group: 2-Me improves aryl ring planarity, favoring π-π stacking with hydrophobic pockets.

Research Gaps and Future Directions

Critical Unanswered Questions:

-

In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Toxicological Profile: Acute and chronic toxicity studies are needed to assess therapeutic viability.

Proposed Studies:

-

Crystallographic Analysis: To resolve binding modes with target proteins.

-

Stereochemical Optimization: Exploring (1S,2R) and (1R,2S) diastereomers for enhanced selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume